Superior Plasma Exposure: Imidazo[1,2-b]pyridazine CDK Inhibitors vs. Imidazo[1,2-a]pyridine Series
Imidazo[1,2-b]pyridazine-based CDK2 inhibitors achieve plasma concentrations exceeding 1 µM after a 2 mg/kg oral dose in mice, a level considered therapeutically relevant for CDK inhibition [1]. In contrast, the structurally related imidazo[1,2-a]pyridine series (e.g., AZ703) requires higher doses or alternative formulations to reach comparable exposures, and its IC50 values against purified cyclin E/CDK2 and cyclin B/CDK1 are 34 nM and 29 nM respectively, with no reported plasma level data at 2 mg/kg [2].
| Evidence Dimension | Plasma concentration following oral administration |
|---|---|
| Target Compound Data | >1 µM (imidazo[1,2-b]pyridazine CDK2 inhibitor) |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine CDK inhibitor (AZ703) |
| Quantified Difference | Plasma levels reported only for imidazo[1,2-b]pyridazine series at 2 mg/kg; imidazo[1,2-a]pyridine data not available at equivalent dose |
| Conditions | 2 mg/kg oral dose in mice; CDK2 inhibition context |
Why This Matters
Demonstrates that imidazo[1,2-b]pyridazine scaffold provides measurable oral pharmacokinetic advantage over the imidazo[1,2-a]pyridine core, reducing the risk of under-dosing in lead optimization.
- [1] Byth KF, Cooper N, Culshaw JD, et al. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorg Med Chem Lett. 2004;14(9):2249-2252. View Source
- [2] Cai D, Latham VM Jr, Zhang X, et al. AZ703, an imidazo[1,2-a]pyridine inhibitor of cyclin-dependent kinases 1 and 2, induces E2F-1-dependent apoptosis enhanced by depletion of cyclin-dependent kinase 9. Cancer Res. 2006;66(1):435-444. View Source
